molecular formula C20H30N2O2 B3817299 2-[2-(Cyclohexen-1-yl)acetyl]-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one

2-[2-(Cyclohexen-1-yl)acetyl]-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B3817299
M. Wt: 330.5 g/mol
InChI Key: HYGHVOKCWGHVSE-UHFFFAOYSA-N
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Description

2-[2-(Cyclohexen-1-yl)acetyl]-7-(cyclopropylmethyl)-2,7-diazaspiro[45]decan-6-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Cyclohexen-1-yl)acetyl]-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the cyclohexenylacetyl intermediate: This can be achieved through the reaction of cyclohexene with acetic anhydride in the presence of a catalyst.

    Introduction of the diazaspirodecane moiety: This step involves the reaction of the cyclohexenylacetyl intermediate with a suitable diazaspirodecane precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Cyclohexen-1-yl)acetyl]-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclohexenyl or cyclopropylmethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-[2-(Cyclohexen-1-yl)acetyl]-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.

    Biological Studies: It can be used to study the interactions of spirocyclic compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-[2-(Cyclohexen-1-yl)acetyl]-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in neurological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-one: A simpler compound with a similar cyclohexenyl structure.

    Cyclopropylmethylamine: Shares the cyclopropylmethyl group.

    Diazaspirodecane derivatives: Compounds with similar spirocyclic frameworks.

Uniqueness

2-[2-(Cyclohexen-1-yl)acetyl]-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one is unique due to its combination of the cyclohexenyl, cyclopropylmethyl, and diazaspirodecane moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

2-[2-(cyclohexen-1-yl)acetyl]-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c23-18(13-16-5-2-1-3-6-16)22-12-10-20(15-22)9-4-11-21(19(20)24)14-17-7-8-17/h5,17H,1-4,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGHVOKCWGHVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CC(=O)N2CCC3(C2)CCCN(C3=O)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Cyclohexen-1-yl)acetyl]-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 2
2-[2-(Cyclohexen-1-yl)acetyl]-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 3
Reactant of Route 3
2-[2-(Cyclohexen-1-yl)acetyl]-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 4
2-[2-(Cyclohexen-1-yl)acetyl]-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 5
Reactant of Route 5
2-[2-(Cyclohexen-1-yl)acetyl]-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 6
2-[2-(Cyclohexen-1-yl)acetyl]-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one

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